molecular formula C20H17ClN2O4 B278016 N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

Cat. No. B278016
M. Wt: 384.8 g/mol
InChI Key: IGDVEEJAMGFHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mechanism of Action

N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide works by irreversibly binding to the active site of BTK, which prevents its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has been shown to induce apoptosis of B-cells in vitro and in vivo, leading to decreased tumor burden in preclinical models of B-cell malignancies. In addition, N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has been shown to inhibit the proliferation of B-cells and reduce the production of cytokines and chemokines that promote tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling with minimal off-target effects. However, one limitation of N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

For research on N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment schedule for N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, as well as its potential use in combination with other targeted therapies or chemotherapy. Finally, studies are needed to identify biomarkers that can predict response to N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide and monitor its effectiveness in patients.

Synthesis Methods

The synthesis of N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide involves several steps, including the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene, which is then reacted with 4-methyl-3-nitroaniline to form 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-nitrophenyl ether. This compound is then reduced using palladium on carbon to form the corresponding amine, which is then reacted with furfurylamine to form N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide.

Scientific Research Applications

N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide inhibits BTK activity in a dose-dependent manner, leading to decreased BCR signaling and subsequent apoptosis of B-cells. In vivo studies have demonstrated that N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has significant antitumor activity in mouse models of CLL and NHL, with minimal toxicity to normal tissues.

properties

Product Name

N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-[[2-(2-chlorophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-13-8-9-14(22-20(25)18-7-4-10-26-18)11-16(13)23-19(24)12-27-17-6-3-2-5-15(17)21/h2-11H,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

IGDVEEJAMGFHRU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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